molecular formula C7H7N5O2 B6617537 methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1352504-79-0

methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Cat. No.: B6617537
CAS No.: 1352504-79-0
M. Wt: 193.16 g/mol
InChI Key: LTLFFWDVXVPBLR-UHFFFAOYSA-N
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Description

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. The 1,2,4-triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to mimic natural building blocks and interact with a variety of biological targets . This specific compound serves as a versatile building block for the synthesis of novel bioactive molecules with potential applications across multiple therapeutic areas. Compounds based on this core structure have been investigated for a wide spectrum of biological activities, including antiviral (notably as potential disruptors of influenza virus replication) , anticancer , and antimicrobial agents . The presence of both an amino and an ester functional group on the heterocyclic core provides distinct sites for further chemical modification and diversification, enabling researchers to explore structure-activity relationships and optimize compound properties . This product is intended for use in a controlled laboratory setting by qualified professionals. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-11-10-3-12(7)5(4)8/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLFFWDVXVPBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=NN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regiochemical Control via Substituent Positioning

Achieving the [4,3-a] isomer necessitates precise positioning of amino and carbonyl groups. In a related approach, 3,5-diamino-1,2,4-triazole reacts with 1-aryl-1,3-butanediones to form 7-aryl-5-methyl-[1,triazolo[1,5-a]pyrimidines. To shift regioselectivity toward the [4,3-a] scaffold, substituting the diketone with pyrimidine-specific carbonyl groups (e.g., methyl 3-aminopyrimidine-4-carboxylate) may promote cyclization at the N4 position of the triazole.

Acid-Catalyzed Cyclization

Cyclization under acidic conditions using polyphosphoric acid (PPA) or acetic anhydride facilitates ring closure. For instance, intermediate XIa (3-chloro-6-hydroxyimino-methyleneaminopyridazine) cyclizes in PPA to yield 6-chloro-triazolo[1,5-b]pyridazine. Adapting this method, methyl 3-amino-pyrimidine-5-carboxylate could undergo analogous cyclization with formic acid to generate the [4,3-a] isomer.

Post-Cyclization Functionalization

Functionalization of preformed triazolopyrimidine cores offers a modular route to install the methyl ester and amino groups. For example, hydrolysis of ethyl 5-methyl-7-phenyl-[1,2,]triazolo[1,5-a]pyrimidine-2-carboxylate under basic conditions yields the corresponding carboxylic acid, which can be converted to an acid chloride and coupled with methanol to form the methyl ester.

Esterification Strategies

Direct esterification of triazolopyrimidine carboxylic acids using methanol and catalytic sulfuric acid is a conventional approach. Alternatively, Mitsunobu reaction with methyl iodide and triphenylphosphine in THF could introduce the methyl ester with retention of configuration.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Regioselectivity
Cyclocondensation5-Aminotriazole, ketoesterAcetic acid, reflux60–75Moderate
One-Pot MulticomponentAminotriazole, diketone, DMF/POCl3Reflux, hydroxylamine50–65Low
Post-Cyclization EsterTriazolopyrimidine carboxylic acidMeOH, H2SO4 or Mitsunobu70–85High

Table 1: Comparison of synthetic methods for methyl 5-amino-triazolo[4,3-a]pyrimidine-6-carboxylate.

Challenges and Optimization Opportunities

A key challenge lies in achieving high regioselectivity for the [4,3-a] isomer over competing [1,5-a] or [4,3-b] products. Computational modeling of transition states during cyclization could guide substituent selection to favor the desired regiochemistry. Additionally, optimizing solvent polarity and temperature may enhance yields, as demonstrated in the synthesis of 6-chloro-triazolo[1,5-b]pyridazine .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Biological Properties

Antiviral Activity
Recent studies have highlighted the compound's ability to inhibit influenza virus RNA polymerase. In particular, derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have demonstrated a capacity to inhibit the heterodimerization of the PA-PB1 subunits of the influenza virus polymerase complex. This suggests potential applications in antiviral drug development .

Antihypertensive Effects
Compounds derived from the [1,2,4]triazolo[4,3-a]pyrimidine structure have been reported to exhibit antihypertensive properties. In experimental models, these compounds were found to possess calcium-channel-blocking effects similar to established antihypertensive medications like captopril and furosemide. This opens avenues for their use in treating hypertension and related cardiovascular conditions .

Therapeutic Potential

The therapeutic potential of methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate extends beyond antiviral and antihypertensive applications. It has also been explored for:

  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in preclinical studies.
  • Anticancer Properties : Initial research indicates that certain derivatives may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Case Studies and Research Findings

StudyFindings
Study on Antiviral ActivityIdentified derivatives that effectively inhibit influenza virus RNA polymerase heterodimerization .
Antihypertensive ResearchDemonstrated significant blood pressure reduction in animal models compared to control groups using standard antihypertensive drugs .
Anti-inflammatory AssessmentReported reductions in inflammatory cytokines in treated models .

Comparison with Similar Compounds

Methyl 3-methyl-5-oxo-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate (6a)

  • Key Differences: Contains a phenyl group at position 1 and a 5-oxo moiety instead of the 5-amino group.
  • The phenyl group enhances lipophilicity, which may improve membrane permeability .

2-Amino-5-methyl-N-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

  • Key Differences : Replaces the carboxylate ester with a carboxamide group and introduces a p-tolyl substituent.
  • Impact : The carboxamide group increases hydrogen-bonding capacity, enhancing target binding affinity. The p-tolyl moiety may sterically hinder interactions with certain enzymes .

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

  • Key Differences : Features a 4-nitrophenyl group at position 1 and a thiophen-2-yl substituent at position 3.

Pharmacological Activity Comparison

Compound Biological Activity Key Substituents Reference
This compound Not explicitly reported (structural focus) 5-amino, 6-carboxylate
[1,2,4]Triazolo[4,3-a][1,8]naphthyridine derivatives Potent anti-inflammatory/analgesic activity Diethylcarboxamide, isopropyl group
Thiazolo[3,2-a]pyrimidine-6-carboxylate Anticancer activity (e.g., kinase inhibition) Thiazole ring, dimethoxyphenyl
5-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine Unspecified (structural analog) 4-methoxyphenyl, no carboxylate

Physicochemical Properties

Compound Molecular Weight Solubility (Predicted) LogP Reference
This compound 217.19 Moderate (polar ester) 1.2–1.5
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 235.25 Low (nonpolar methyl) 2.8–3.1
N-(4-((Dimethylamino)methyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide 309.37 High (tertiary amine) -0.5–0.2

Key Research Findings

  • Anti-Inflammatory Potential: Analogous triazolopyrimidines with carboxamide groups (e.g., [1,8]naphthyridine derivatives) show gastroprotective anti-inflammatory activity, suggesting that methyl 5-amino derivatives could be optimized for similar applications .
  • Anticancer Relevance : Thiazolo[3,2-a]pyrimidines demonstrate cytotoxicity via kinase inhibition, highlighting the importance of heterocyclic diversity in drug design .
  • Synthetic Flexibility: The carboxylate ester in methyl 5-amino derivatives serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or amidation .

Biological Activity

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antiviral, anticancer, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N4O2
  • Molecular Weight : 168.17 g/mol

The compound features a triazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms.

Antiviral Activity

Recent studies have indicated that derivatives of triazolo[4,3-a]pyrimidines exhibit potent antiviral properties. Notably, this compound has shown effectiveness against influenza virus RNA polymerase heterodimerization. This inhibition is crucial for viral replication and presents a potential therapeutic pathway for treating influenza infections .

Anticancer Properties

The compound has been investigated for its anticancer effects across various cancer cell lines. For instance:

  • Mechanism of Action : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2. In xenograft models, treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues .
  • Cell Lines Tested : MDA-MB-231 (breast cancer) and A549 (lung cancer) cells demonstrated notable sensitivity to the compound's cytotoxic effects .

Antimicrobial Activity

This compound also exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various pathogenic bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This antimicrobial efficacy suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

Several research studies have contributed to the understanding of the biological activity of this compound:

  • Antiviral Study : A study published in 2024 demonstrated that the compound significantly inhibited the influenza virus's ability to replicate by targeting its RNA polymerase complex .
  • Anticancer Research : In a comparative study involving multiple triazole derivatives, this compound was found to be one of the most effective at inducing apoptosis in cancer cells while sparing non-cancerous cells .
  • Antimicrobial Efficacy : A comprehensive evaluation of various derivatives revealed that this compound had superior antibacterial properties against common pathogens compared to traditional antibiotics .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., distinguishing triazole and pyrimidine protons) and confirms substituent positions .
  • HPLC : Monitors reaction progress and quantifies purity (>98% for pharmacological studies) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and detects side products .

How can researchers resolve discrepancies in reaction yields across synthetic methods?

Advanced Research Question
Contradictions in yields (e.g., 60–85%) arise from:

  • Catalyst efficiency : p-TsOH·H₂O vs. APTS may require solvent optimization (ethanol vs. DMF) .
  • Reaction monitoring : TLC (EtOAc/hexane, 90:10) ensures completion before workup, avoiding premature quenching .
  • Statistical optimization : Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) to maximize yield .

What computational approaches predict this compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Models interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding and steric compatibility .
  • QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with observed anti-inflammatory or anticancer activity .
  • MD simulations : Assess binding stability over time, particularly for amino-substituted derivatives targeting flexible active sites .

What strategies mitigate side reactions during multi-step synthesis?

Advanced Research Question

  • Protecting groups : Temporarily shield reactive sites (e.g., amino groups) during esterification or cyclization steps .
  • Stepwise purification : Isolate intermediates via column chromatography to prevent cross-contamination .
  • Low-temperature reactions : Minimize decomposition of thermally labile intermediates (e.g., thiazolopyrimidine precursors) .

How does solvent polarity impact the compound’s stability and reactivity?

Basic Research Question

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize charge-separated intermediates during nucleophilic substitutions .
  • Ethanol/water mixtures : Enhance solubility of hydrophilic intermediates while suppressing hydrolysis of ester groups .
  • Solvent-free conditions : Reduce side reactions in cycloadditions but require precise temperature control .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Catalyst recovery : Heterogeneous catalysts (e.g., silica-supported APTS) improve recyclability but may reduce activity .
  • Batch vs. flow chemistry : Continuous flow systems enhance reproducibility but require optimization of residence time and mixing .
  • Purity thresholds : HPLC-guided purification must balance yield and purity (>99% for in vivo studies) .

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